molecular formula C16H25NO4 B2481464 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 2567504-98-5

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid

Cat. No.: B2481464
CAS No.: 2567504-98-5
M. Wt: 295.379
InChI Key: UOFBUYJWOPRFFM-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid is a complex organic compound characterized by its unique adamantane core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The adamantane core provides a rigid, three-dimensional framework that can influence the compound’s chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the adamantane moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The adamantane core allows for substitution reactions, where functional groups can be replaced with others, using reagents such as halogens or nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism by which 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid framework that can fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition of viral replication, modulation of immune responses, and interference with cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid include other adamantane derivatives and Boc-protected amino acids. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

    1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar Boc-protected amino group but a different core structure, leading to distinct chemical and biological properties.

    N-{[1-(N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-phenylalanyl)-4-piperidinyl]carbonyl}-L-valine: Another Boc-protected compound with a different core, used in various biochemical studies.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16-7-9-4-10(8-16)6-11(5-9)12(16)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFBUYJWOPRFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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